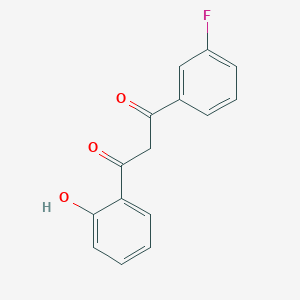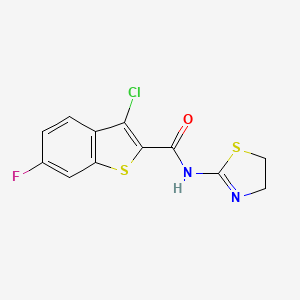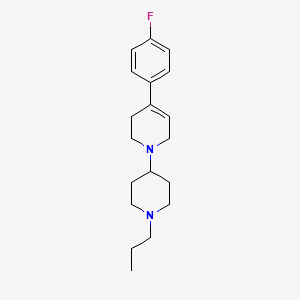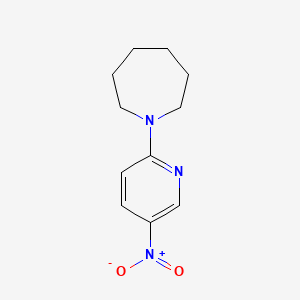
1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione, also known as curcumin, is a natural polyphenol compound that is extracted from the rhizome of the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory, antioxidant, and antimicrobial properties. Over the years, curcumin has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione is complex and involves multiple pathways. It has been shown to inhibit the activity of various enzymes, including COX-2, LOX, and iNOS, which are involved in the inflammatory response. Curcumin also modulates the expression of various genes involved in the regulation of cell proliferation, apoptosis, and angiogenesis. It has been shown to inhibit the activation of NF-κB, which is a key regulator of inflammation and cell survival. Curcumin also activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and physiological effects:
Curcumin has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to modulate various signaling pathways involved in the regulation of cell proliferation, apoptosis, and angiogenesis. Curcumin has been shown to inhibit the activity of various enzymes involved in the inflammatory response, such as COX-2, LOX, and iNOS. It has also been shown to modulate the expression of various genes involved in the regulation of inflammation and cell survival.
実験室実験の利点と制限
Curcumin has several advantages for lab experiments, including its low toxicity, availability, and affordability. It can be easily synthesized or extracted from turmeric, making it a readily available compound for research purposes. However, 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione has some limitations, including its poor solubility in water and low bioavailability. These limitations can be overcome by using various formulations, such as nanoparticles, liposomes, and cyclodextrins.
将来の方向性
There are several future directions for the research on 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione. One of the areas of interest is the development of new formulations with enhanced bioavailability and efficacy. Another area of interest is the identification of new targets and signaling pathways modulated by 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione. The use of 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione in combination with other drugs or natural compounds is also an area of interest. The potential therapeutic applications of 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases, are also areas of interest for future research.
Conclusion:
In conclusion, 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione is a natural polyphenol compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. It exhibits anti-inflammatory, antioxidant, and antimicrobial properties and modulates various signaling pathways involved in the regulation of cell proliferation, apoptosis, and angiogenesis. Curcumin has several advantages for lab experiments, including its low toxicity, availability, and affordability. However, its poor solubility in water and low bioavailability are some of its limitations. Future research on 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione should focus on the development of new formulations with enhanced bioavailability and efficacy, identification of new targets and signaling pathways modulated by 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione, and the potential therapeutic applications of 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione in various diseases.
合成法
Curcumin can be synthesized by various methods, including extraction from turmeric, chemical synthesis, and biotransformation. The most common method of synthesis is the extraction from turmeric, which involves the isolation of 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedioneoids from the rhizome of the turmeric plant. The chemical synthesis of 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione involves the condensation of ferulic acid and vanillin in the presence of a base. Biotransformation of 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione involves the use of microorganisms to convert 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione into metabolites with enhanced biological activities.
科学的研究の応用
Curcumin has been extensively studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, diabetes, cardiovascular diseases, and inflammatory disorders. It has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties, which make it a promising candidate for the development of new drugs. Curcumin has also been shown to modulate various signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are involved in the pathogenesis of various diseases.
特性
IUPAC Name |
1-(3-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c16-11-5-3-4-10(8-11)14(18)9-15(19)12-6-1-2-7-13(12)17/h1-8,17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFKKJQYSSAUIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4942475.png)
![propyl 4-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B4942478.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4942480.png)
![N-{3-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B4942486.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B4942508.png)



![N-(4-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinamine](/img/structure/B4942526.png)
![1-[4-(methylthio)benzyl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4942534.png)
![N~2~-(2-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4942565.png)
![methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate](/img/structure/B4942571.png)